molecular formula C11H17ClN2O3 B2968003 tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2171290-43-8

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2968003
CAS RN: 2171290-43-8
M. Wt: 260.72
InChI Key: NBQPLQYWJADRQW-YUMQZZPRSA-N
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Description

Tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Routes

An efficient, scalable synthesis route for an enantiomerically pure tert-butyl compound, similar to the query compound but with variations in its structure, highlights the advancements in synthetic organic chemistry. This process, which produced kilogram amounts of the product, demonstrates significant improvements over original routes, emphasizing an innovative approach starting from commercially available chiral lactone and an elegant solution for epimerization/hydrolysis challenges (Maton et al., 2010).

Molecular Structure Characterization

Research on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides insight into cyclic amino acid esters. Characterization through NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis reveals detailed structural information, including crystallography and the presence of diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Synthesis of Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, via regioselective ring-opening of a racemic N-Boc-protected compound, serves as a new scaffold for preparing substituted piperidines. This work underscores the utility of such tert-butyl compounds in generating novel molecular scaffolds for further chemical modification (Harmsen et al., 2011).

Innovative Synthetic Applications

Further research showcases the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry. Nucleophilic substitutions and radical reactions enable the generation of diverse molecular structures, highlighting the compound's role as a building block for complex synthetic pathways (Jasch et al., 2012).

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue, from L-serine illustrates the compound's importance in creating novel amino acid derivatives. This work demonstrates the compound's potential in designing bioactive molecules and studying biological systems (Hart & Rapoport, 1999).

properties

IUPAC Name

tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQPLQYWJADRQW-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

2171290-43-8
Record name tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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